molecular formula C9H7NOS B022660 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde CAS No. 107073-28-9

3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde

Cat. No. B022660
M. Wt: 177.22 g/mol
InChI Key: CGPLIVBOMRNPHH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde often involves amine-catalyzed cascade annulation and aromatization sequences, utilizing substrates like β'-acetoxy allenoates and 1,2-bisnucleophiles. For instance, an amine-catalyzed cascade (3 + 2) annulation and subsequent oxidative aromatization have been developed to afford fully substituted thiophene-2-carbaldehyde and 1H-pyrrole derivatives (Ni, Wang, & Tong, 2016).

Molecular Structure Analysis

The molecular structure of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde and related compounds is characterized by the presence of thiophene and pyrrole rings. The structural elucidation typically involves NMR, IR, and crystallography to determine the configuration and conformation of these heterocycles, providing insights into their reactivity and interactions (Mackie et al., 1973).

Chemical Reactions and Properties

3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde and its analogs participate in a variety of chemical reactions, including condensation, annulation, and substitution, leading to the formation of complex molecules with potential bioactive properties. These reactions are pivotal for the synthesis of analgesic, anti-inflammatory agents, and novel fluorophores, showcasing the compound's versatility in organic synthesis (Benachenhou et al., 1988; Schmidt et al., 2009).

Physical Properties Analysis

The physical properties of 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and chemical synthesis. These properties are often influenced by the compound's molecular structure and substituents, affecting its stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the functional groups present in the molecule. The presence of the aldehyde group in 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde makes it a valuable intermediate for further functionalization and application in the synthesis of heterocyclic compounds.

For more in-depth analysis and data on 3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde and related compounds, including synthesis methods, molecular structure, and chemical properties, the following references provide comprehensive insights:

Scientific Research Applications

  • Magnetic Materials : A study by Giannopoulos et al. (2014) utilized a derivative of this compound (1-methyl-1H-pyrrole-2-carbaldehyde oxime) to create a new Mn(III)25 barrel-like cluster linked via Na(+) cations, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Pharmaceuticals : Research by Benachenhou et al. (1988) indicated that compounds synthesized from thiophene dicarbaldehydes (a class to which the compound belongs) have potential as analgesic and anti-inflammatory agents (Benachenhou et al., 1988).

  • Organic Synthesis : Smari et al. (2015) explored the reactivity of 3-(pyrrol-1-yl)thiophene derivatives in Pd-catalyzed direct arylations, enabling regioselective arylation at specific positions of the thiophene ring (Smari et al., 2015).

  • Polymer Science : A study on polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole by Pandule et al. (2014) found these polymers to have higher electrical conductivity and good thermal stability up to 400°C (Pandule et al., 2014).

  • Catalysis : Vinoth et al. (2021) showed that half-sandwich (α -p-cymene) ruthenium(II) complexes with heterocyclic hydrazone derivatives, a category including our compound of interest, can catalyze the cyanosilylation of aldehydes (Vinoth et al., 2021).

  • Natural Product Synthesis : Karousis et al. (2006) discussed the synthesis of (E)-3-(1H-Pyrrol-3-yl)prop-2-ene derivatives using organophosphorous reagents, leading to natural products (Karousis et al., 2006).

  • Chemical Synthesis : Research by Cadamuro et al. (1996) achieved yields of 41-88% in synthesizing 3-substituted and 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, starting from pyrrole (Cadamuro et al., 1996).

  • Metallorganic Chemistry : A study by Dey et al. (2003) isolated 2-hydroxyphenyl 5-(pyrrol-2-yl)-3H-pyrrolizin-6-yl ketone from the base-catalyzed condensation of 2-hydroxyacetophenone with pyrrole-2-carbaldehyde (Dey et al., 2003).

Future Directions

The study of “3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde” and similar compounds could provide valuable insights into the properties and potential applications of pyrrole- and thiophene-containing compounds. Future research could focus on exploring the synthesis, reactivity, and biological activity of these compounds .

properties

IUPAC Name

3-pyrrol-1-ylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPLIVBOMRNPHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380165
Record name 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Pyrrol-1-yl)-2-thiophenecarbaldehyde

CAS RN

107073-28-9
Record name 3-(1H-Pyrrol-1-yl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107073-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-1-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RP Trump, S Bresciani, AWJ Cooper… - Journal of medicinal …, 2013 - ACS Publications
REV-ERBα has emerged as an important target for regulation of circadian rhythm and its associated physiology. Herein, we report on the optimization of a series of REV-ERBα agonists …
Number of citations: 84 pubs.acs.org

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